molecular formula C29H30N4O2S B215645 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE

2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE

Katalognummer: B215645
Molekulargewicht: 498.6 g/mol
InChI-Schlüssel: KAPZTXDTNIEJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazoline core with a piperazine moiety and a diphenylmethyl group, making it a subject of interest in medicinal chemistry.

Eigenschaften

Molekularformel

C29H30N4O2S

Molekulargewicht

498.6 g/mol

IUPAC-Name

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one

InChI

InChI=1S/C29H30N4O2S/c1-2-33-28(35)24-15-9-10-16-25(24)30-29(33)36-21-26(34)31-17-19-32(20-18-31)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,27H,2,17-21H2,1H3

InChI-Schlüssel

KAPZTXDTNIEJCL-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline intermediate.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction, using diphenylmethanol and a suitable catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinazoline-piperazine intermediate with a thiol derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the piperazine ring, potentially leading to the formation of dihydroquinazoline or reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the piperazine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline and reduced piperazine derivatives.

    Substitution: Various substituted quinazoline and piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Quinazoline derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique structure allows for the design of molecules with specific properties.

Wirkmechanismus

The mechanism of action of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinazoline core may interact with enzymes or receptors, while the piperazine moiety and diphenylmethyl group may enhance binding affinity and specificity. Potential pathways include inhibition of kinases, modulation of receptor activity, and interference with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-phenylquinazolin-4(3H)-one: Similar structure with a phenyl group instead of an ethyl group.

    2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylquinazolin-4(3H)-one: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 2-{[2-(4-BENZHYDRYLPIPERAZINO)-2-OXOETHYL]SULFANYL}-3-ETHYL-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the ethyl group may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to its analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.